Abt-737

Catalog No.
S548565
CAS No.
852808-04-9
M.F
C42H45ClN6O5S2
M. Wt
813.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abt-737

CAS Number

852808-04-9

Product Name

Abt-737

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide

Molecular Formula

C42H45ClN6O5S2

Molecular Weight

813.4 g/mol

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1

InChI Key

HPLNQCPCUACXLM-PGUFJCEWSA-N

SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 737; ABT-737; ABT737.

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]

Description

The exact mass of the compound Abt-737 is 812.25814 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inducing Apoptosis in Cancer Cells

Abt-737 belongs to a class of drugs known as BH3 mimetics. These drugs mimic the function of naturally occurring proteins called BH3-only proteins, which play a critical role in triggering apoptosis. Normally, the balance between pro-apoptotic (cell death promoting) and anti-apoptotic (cell survival promoting) proteins determines a cell's fate. Cancer cells often have elevated levels of anti-apoptotic proteins, allowing them to evade cell death signals. Abt-737 disrupts this balance by binding to and inhibiting anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL, tipping the scale towards cell death.

Studies have shown that Abt-737 can induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and some solid tumors []. However, the effectiveness can vary depending on the specific cancer type and the presence of other cellular factors [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

9

Exact Mass

812.25814

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z5NFR173NV

Pharmacology

BH3 Mimetic ABT-737 is an orally bioavailable, selective small molecule B-cell lymphoma 2 (Bcl-2) Homology 3 (BH3) mimetic, with potential pro-apoptotic and antineoplastic activities. ABT-737 binds to the hydrophobic groove of multiple members of the anti-apoptotic Bcl-2 protein family, including Bcl-2, Bcl-xl and Bcl-w. This inhibits the activity of these pro-survival proteins and restores apoptotic processes in tumor cells, via activation of Bak/Bax-mediated apoptosis. The pro-survival Bcl-2 proteins are overexpressed in many cancers and play important roles in the regulation of apoptosis. Their expression is associated with increased drug resistance and tumor cell survival. ABT-737 does not inhibit the pro-survival proteins Mcl-1, Bcl-B, Bfl-1 (A1); therefore, tumors that overexpress these Bcl-2 family proteins are resistant to ABT-737.

Wikipedia

ABT-737

Dates

Modify: 2023-08-15
Hill et al. Human antibody-based chemically induced dimerizers for cell therapeutic applications. Nature Chemical Biology, doi: 10.1038/nchembio.2529, published online 4 December 2017
van Delft et al. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis. Nature Chemical Biology, doi: 10.1038/s41589-019-0365-8, published online 7 October 2019

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